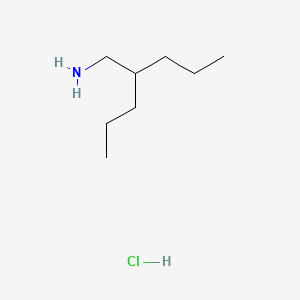
2-propylpentan-1-amine hydrochloride(1:1)
Description
2-propylpentan-1-amine hydrochloride(1:1) is an organic compound belonging to the class of amines. It is a derivative of pentylamine, where the pentyl group is substituted with a propyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Propriétés
Numéro CAS |
40755-21-3 |
|---|---|
Formule moléculaire |
C8H20ClN |
Poids moléculaire |
165.7 g/mol |
Nom IUPAC |
2-propylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-8(7-9)6-4-2;/h8H,3-7,9H2,1-2H3;1H |
Clé InChI |
SWOLRLFHKOMEEY-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CN.Cl |
SMILES canonique |
CCCC(CCC)CN.Cl |
Synonymes |
2-propyl-1-aminopentane |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propylpentan-1-amine hydrochloride(1:1) can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-propylpentyl chloride with ammonia in the presence of a solvent like ethanol can yield 2-Propylpentylamine. This amine can then be converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of 2-propylpentan-1-amine hydrochloride(1:1) typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-propylpentan-1-amine hydrochloride(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Substituted amines with various alkyl groups.
Applications De Recherche Scientifique
2-propylpentan-1-amine hydrochloride(1:1) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-propylpentan-1-amine hydrochloride(1:1) involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylamine: A simpler amine with a similar structure but without the pentyl group.
Pentylamine: The parent compound from which 2-Propylpentylamine is derived.
Hexylamine: Another related amine with a longer carbon chain.
Uniqueness
2-propylpentan-1-amine hydrochloride(1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other amines may not be suitable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


